molecular formula C17H26N4O5 B5508528 3-[2-(dimethylamino)ethyl]-8-[3-(3-hydroxyisoxazol-5-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

3-[2-(dimethylamino)ethyl]-8-[3-(3-hydroxyisoxazol-5-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Numéro de catalogue: B5508528
Poids moléculaire: 366.4 g/mol
Clé InChI: UWSOUZNINODRLX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[2-(dimethylamino)ethyl]-8-[3-(3-hydroxyisoxazol-5-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a useful research compound. Its molecular formula is C17H26N4O5 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.19031994 g/mol and the complexity rating of the compound is 610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antihypertensive Activity

Compounds structurally related to 3-[2-(dimethylamino)ethyl]-8-[3-(3-hydroxyisoxazol-5-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one have been explored for their potential antihypertensive effects. The synthesis and evaluation of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones revealed compounds that act as alpha-adrenergic blockers, showing significant blood pressure lowering effects without evidence of beta-adrenergic blockade. This research highlights the potential of such compounds in treating hypertension (Caroon et al., 1981).

Tachykinin NK2 Receptor Antagonists

Another area of application is the development of non-peptide tachykinin NK2 receptor antagonists. The synthesis of spiropiperidines, including compounds with the 1-oxa-3,8-diazaspiro[4.5]decan structure, has been reported. These compounds demonstrated high affinity for the NK2 receptor and potent antagonist activity in physiological assays, suggesting their potential use in treating diseases related to NK2 receptor dysregulation (Smith et al., 1995).

Dual Angiotensin II and Endothelin A Receptor Antagonists

Research has also focused on compounds with dual activity against angiotensin II and endothelin A receptors, aiming to provide a novel approach to hypertension treatment. The design and synthesis of N-isoxazolyl biphenylsulfonamides, sharing structural features with the discussed compound, led to potent and orally active dual antagonists. These findings offer a promising strategy for managing hypertension by targeting both receptors simultaneously (Murugesan et al., 2002).

Modified Carbohydrates Synthesis

The conjugate addition reactions involving α,β-unsaturated ketones have led to the synthesis of partially modified carbohydrates. These synthetic strategies include the use of compounds structurally related to this compound, demonstrating the potential in synthesizing novel carbohydrate analogues (Valdersnes et al., 2012).

Propriétés

IUPAC Name

3-[2-(dimethylamino)ethyl]-8-[3-(3-oxo-1,2-oxazol-5-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O5/c1-19(2)9-10-21-12-17(25-16(21)24)5-7-20(8-6-17)15(23)4-3-13-11-14(22)18-26-13/h11H,3-10,12H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSOUZNINODRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1CC2(CCN(CC2)C(=O)CCC3=CC(=O)NO3)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.